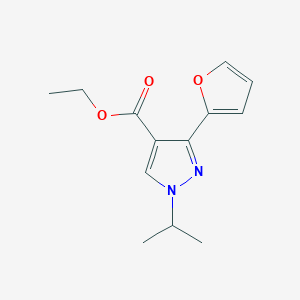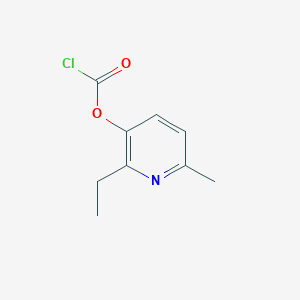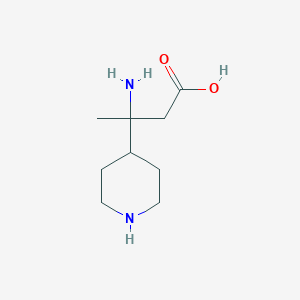
3-Amino-3-(piperidin-4-yl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-3-(piperidin-4-yl)butanoic acid is a compound that features both an amino group and a piperidine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of the piperidine ring, a common structural motif in many pharmaceuticals, makes it a valuable building block for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(piperidin-4-yl)butanoic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Amino Group: The amino group can be introduced via reductive amination or other amination reactions.
Formation of the Butanoic Acid Moiety: This can be achieved through various carboxylation reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(piperidin-4-yl)butanoic acid can undergo several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like thionyl chloride can be used to introduce halides.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohols or amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
3-Amino-3-(piperidin-4-yl)butanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Studied for its potential role in biological systems and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-3-(piperidin-4-yl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can mimic natural substrates, allowing the compound to bind to active sites and modulate biological pathways. This interaction can lead to various biological effects, depending on the specific target and context.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-3-(piperidin-4-yl)propanoic acid
- 4-Piperidinebutanoic acid
- 3-Aminobutanoic acid
Uniqueness
3-Amino-3-(piperidin-4-yl)butanoic acid is unique due to the combination of its piperidine ring and butanoic acid moiety. This structure provides a distinct set of chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential therapeutic effects further distinguish it from similar compounds.
Properties
Molecular Formula |
C9H18N2O2 |
|---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
3-amino-3-piperidin-4-ylbutanoic acid |
InChI |
InChI=1S/C9H18N2O2/c1-9(10,6-8(12)13)7-2-4-11-5-3-7/h7,11H,2-6,10H2,1H3,(H,12,13) |
InChI Key |
ANBYUZIWFMUBMW-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)O)(C1CCNCC1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


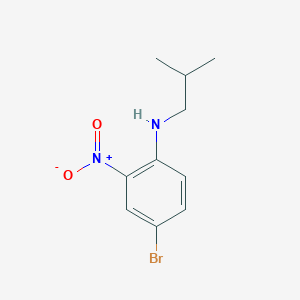

![2-Benzyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine](/img/structure/B13252154.png)
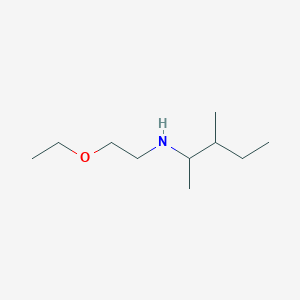

![(1S,2S,7R)-2-Methyl-4-azatricyclo[5.2.1.0,2,6]decane-3,5-dione](/img/structure/B13252163.png)

![3-{2-[(2S,4R)-4-methoxypyrrolidin-2-yl]-1H-imidazol-4-yl}pyridine](/img/structure/B13252169.png)
![1-[4-(Aminomethyl)-5-methyl-1H-1,2,3-triazol-1-yl]-2-methylpropan-2-ol](/img/structure/B13252192.png)

amine](/img/structure/B13252200.png)
![3-amino-2-[(3-chloro-4-fluorophenyl)methyl]-N-methylpropanamide](/img/structure/B13252202.png)
